molecular formula C10H9BrOS B13099346 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one

7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one

Cat. No.: B13099346
M. Wt: 257.15 g/mol
InChI Key: WDDWTUJJFNNLGO-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one (CAS 1956324-61-0) is a brominated benzothiepin derivative with a molecular weight of 257.15 g/mol and the formula C₁₀H₉BrOS . This compound serves as a valuable synthetic intermediate in organic chemistry, particularly in gold-catalyzed oxidative cyclization reactions for the construction of complex sulfur-containing heterocycles . Its structure, featuring a ketone group and a bromine substituent on the fused ring system, makes it a versatile building block for medicinal chemistry research, with potential applications in the synthesis of compounds investigated for pharmacological properties . Researchers utilize this compound for further functionalization, as the bromine atom is amenable to substitution reactions, and the ketone group can be reduced or converted to other functionalities . The compound should be handled by experienced personnel in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

7-bromo-3,5-dihydro-2H-1-benzothiepin-4-one

InChI

InChI=1S/C10H9BrOS/c11-8-1-2-10-7(5-8)6-9(12)3-4-13-10/h1-2,5H,3-4,6H2

InChI Key

WDDWTUJJFNNLGO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(CC1=O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one typically involves the bromination of 2,3-dihydrobenzo[b]thiepin-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the ketone group to an alcohol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiepins.

Scientific Research Applications

Overview

7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics. This article explores the compound's applications in medicinal chemistry, material science, and organic synthesis, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic agents.

Pharmacological Properties:

  • Antidepressant Activity: Similar compounds have shown antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various bacterial strains, disrupting bacterial cell membranes and leading to cell lysis.
  • Anti-inflammatory Effects: Preclinical studies indicate potential anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines.

Material Science

The unique heterocyclic structure of this compound makes it valuable in the synthesis of novel materials with specific electronic or optical properties. Its functional groups can be utilized to create materials for applications in electronics and photonics.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. It facilitates the development of new synthetic methodologies, allowing chemists to create diverse chemical entities.

Chemical Reactions:

  • Substitution Reactions: The bromine atom at the 7th position can be substituted with various nucleophiles such as amines or thiols.
  • Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Case Studies

Several studies have explored the applications of this compound:

  • Antidepressant Research: A study demonstrated that derivatives of this compound exhibited significant antidepressant-like behavior in rodent models, suggesting its potential for treating depression through serotonin modulation.
  • Antimicrobial Activity Assessment: Research indicated that this compound showed efficacy against multiple bacterial strains, providing insights into its mechanism of action related to membrane disruption.
  • Material Development: Investigations into the use of this compound in creating electronic materials highlighted its ability to enhance conductivity when integrated into polymer matrices.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the thiepin ring structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in the Benzothiazepine Family

Compound : 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS: 439089-27-7)

  • Structure : Features a thiazepine ring (with nitrogen and sulfur) fused to a benzene ring, substituted with bromine (position 7), methoxy (position 8), and dibutyl groups .
  • Synthesis : Prepared via a five-step route involving hydrolysis, substitution, condensation, bromination, and microwave-assisted aromatic amidation (43% yield) .
  • Key Properties :
    • Crystal Structure : Adopts a boat conformation in the thiazepine ring, stabilized by intramolecular C–H···Cg1 hydrogen bonds .
    • Biological Activity : Derivatives exhibit neuroleptic, antidepressant, and thrombin inhibitory properties (e.g., IC50 = 3.85 μM for thrombin inhibition) .

Comparison :

  • Heteroatom Influence : The thiazepine nitrogen enhances hydrogen-bonding interactions, improving receptor binding compared to sulfur-only thiepins .

Brominated Benzothiepin Derivatives

Compound : 4-Bromo-5-hydroxy-2,3,4,5-tetrahydro-1-benzothiepin

  • Structure : A reduced thiepin system with bromine at position 4 and a hydroxyl group at position 5 .
  • Synthesis : Synthesized via sodium borohydride reduction of a ketone precursor (60% yield) .
  • Key Properties :
    • Spectroscopic Data : IR shows a broad O–H stretch at 3410 cm⁻¹; NMR confirms axial-equatorial proton coupling in the tetrahydro ring .

Comparison :

  • Reactivity : The hydroxyl group enables further functionalization (e.g., esterification), whereas the ketone in the target compound offers carbonyl reactivity .

Heterocyclic Variants with Oxygen/Nitrogen Substitution

Compound : 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS: 201809-69-0)

  • Structure : Oxepin analog with oxygen replacing sulfur (similarity score = 0.89 to the target compound) .
  • Key Properties :
    • Polarity : The oxygen atom increases polarity, affecting solubility and pharmacokinetics .

Compound : tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

  • Structure : Oxazepine derivative with a Boc-protected amine .
  • Applications : Used as a building block in peptide-mimetic drug design .

Comparison :

  • Electrochemical Stability : Sulfur-containing thiepins may exhibit lower oxidation stability compared to oxepins/oxazepines .

Data Tables

Research Findings and Trends

Synthetic Efficiency : Microwave-assisted synthesis (e.g., in ) reduces reaction time and improves yields compared to traditional methods.

Conformational Stability : Boat conformations in thiazepines (e.g., ) enhance molecular rigidity, favoring receptor binding.

Substituent Impact : Bromine at position 7 is a common pharmacophore; lipophilic groups (e.g., dibutyl) optimize bioavailability .

Heteroatom Trade-offs : Sulfur provides nucleophilic sites for derivatization, while nitrogen/oxygen improve polarity and hydrogen bonding .

Biological Activity

7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as dimethyl sulfoxide (DMSO) under controlled conditions. This method allows for selective substitution at the 7-position, yielding the desired bromo derivative.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds with thiophene rings exhibit significant antimicrobial properties. A study highlighted that derivatives of thiophene, including those similar to 7-bromo compounds, demonstrated notable antibacterial and antifungal activities. This suggests potential applications in treating infections caused by resistant strains .

2. Anticancer Properties

Several studies have investigated the cytotoxic effects of related compounds on cancer cell lines. For instance, analogs of 7-bromo derivatives were shown to inhibit cell proliferation in HeLa and pancreatic cancer cells by inducing apoptosis through various mechanisms, including NF-kB inhibition and G2/M cell cycle arrest .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is critical in melanin production. In vitro studies reported that certain analogs exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential against tyrosinase activity .

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:

  • Enzyme Interaction : The presence of the bromine atom and the ketone group enhances binding affinity to target enzymes, modulating their activity effectively.
  • Cellular Pathways : The compound may influence signaling pathways associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.

Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various analogs on B16F10 murine melanoma cells. Results showed that while some analogs were non-toxic at concentrations up to 20 µM, others exhibited significant cytotoxicity at lower concentrations. This evaluation is crucial for understanding the therapeutic window and safety profile of these compounds .

Tyrosinase Inhibition Studies

In another investigation focusing on tyrosinase inhibition, several analogs were tested for their efficacy in reducing melanin production in vitro. The most effective analogs displayed IC50 values much lower than those of conventional inhibitors, suggesting their potential utility in skin-lightening formulations or treatments for hyperpigmentation disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeatureBiological Activity
This compoundBromine at position 7Strong antimicrobial & anticancer properties
3,4-Dihydrobenzo[b]thiepin-5(2H)-oneNo bromine substitutionWeaker biological activity
7-Chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-oneChlorine instead of bromineAltered reactivity

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